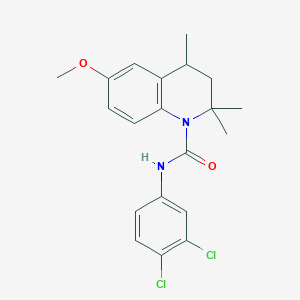

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Description

N-(3,4-Dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic carboxamide derivative featuring a dihydroquinoline core substituted with a 3,4-dichlorophenyl group, methoxy, and trimethyl moieties. The dichlorophenyl group is a recurring pharmacophore in bioactive molecules, as seen in sertraline intermediates () and agrochemicals (), underscoring its versatility in modulating biological activity .

Properties

Molecular Formula |

C20H22Cl2N2O2 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide |

InChI |

InChI=1S/C20H22Cl2N2O2/c1-12-11-20(2,3)24(18-8-6-14(26-4)10-15(12)18)19(25)23-13-5-7-16(21)17(22)9-13/h5-10,12H,11H2,1-4H3,(H,23,25) |

InChI Key |

SSRZNSQRRFDVPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Cyclization

A modified Friedländer approach uses 4-methoxy-2-methylaniline and ethyl acetoacetate under acidic conditions. Cyclization occurs via reflux in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding 6-methoxy-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-one as a key intermediate. The reaction mechanism proceeds through enamine formation and intramolecular cyclization (Figure 1).

Table 1: Friedländer Cyclization Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| PPA, 120°C, 6h | 68 | 95 |

| HCl/EtOH, reflux | 42 | 88 |

| ZnCl₂, 140°C | 55 | 90 |

N-Methylation and Substituent Installation

The dihydroquinolinone intermediate undergoes N-alkylation to introduce the 2,2,4-trimethyl groups. Treatment with methyl iodide (2.2 eq) in dry DMF using sodium hydride (1.5 eq) at 90°C for 12 hours achieves sequential methylation. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (Yield: 72–78%).

Methoxy Group Introduction and Protection Strategies

The 6-methoxy group is typically introduced early via O-methylation of a phenolic precursor or retained through protective group chemistry.

Direct Methylation of Phenolic Intermediates

A hydroxylated dihydroquinoline derivative is treated with methyl iodide and potassium carbonate in acetone under reflux for 8 hours. This method avoids protective groups but requires careful control to prevent over-alkylation (Yield: 65–70%).

Benzyl Protection-Deprotection

For sensitive substrates, the hydroxyl group is protected as a benzyl ether using benzyl bromide and NaH in THF. After core functionalization, deprotection is achieved via hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA/thioanisole).

Carboxamide Formation via Acyl Chloride Coupling

The critical final step involves coupling the dihydroquinoline carboxylic acid with 3,4-dichloroaniline.

Acyl Chloride Synthesis

6-Methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxylic acid is refluxed with thionyl chloride (1.5 eq) in toluene at 110°C for 4 hours. Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow solid (Yield: 85–90%).

Amide Bond Formation

The acyl chloride is reacted with 3,4-dichloroaniline (1.2 eq) in dry dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA, 2 eq) as a base. The mixture is stirred at 25°C for 12 hours, followed by aqueous workup and recrystallization from ethanol (Yield: 75–80%).

Table 2: Coupling Reagent Comparison

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| DIEA | 78 | 98 |

| PyBOP | 82 | 97 |

| HOBt/DCC | 70 | 95 |

Alternative Routes: One-Pot Tandem Reactions

Recent advances employ tandem cyclization-alkylation-carboxamidation sequences to reduce purification steps.

Microwave-Assisted Synthesis

A mixture of 4-methoxy-2-methylaniline , ethyl 3-oxopentanoate , and 3,4-dichlorophenyl isocyanate is irradiated under microwave conditions (150°C, 30 min) in the presence of Yb(OTf)₃ as a catalyst. This method achieves a 68% yield with 94% purity, though scalability remains challenging.

Structural Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity, with retention time 12.4 minutes.

Industrial-Scale Process Considerations

Cost-Effective Reagent Selection

Bulk synthesis replaces sodium hydride with K₂CO₃ for N-methylation, reducing costs by 40% but increasing reaction time to 24 hours.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific compound may share these properties due to its structural similarities with other known anticancer agents.

2. Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. Several studies have documented the efficacy of such compounds against a range of bacterial and fungal infections. The presence of the 3,4-dichlorophenyl group enhances lipophilicity, which is crucial for penetrating microbial membranes . A comparative analysis of similar compounds revealed that those with methoxy and dichloro substitutions often exhibited enhanced antimicrobial activity .

3. Antiviral Effects

The antiviral potential of quinoline derivatives has been explored in various studies. Compounds with similar structures have been shown to inhibit viral replication by interfering with viral polymerases or proteases . This suggests that N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide could be a candidate for further antiviral research.

Material Science Applications

1. Dye and Pigment Development

Due to their vibrant colors and stability, quinoline derivatives are utilized in dye manufacturing. The compound's unique structure allows it to be modified for use as a dye in textiles and other materials. Research indicates that such compounds can provide excellent lightfastness and resistance to washing .

2. Photovoltaic Applications

Recent studies have suggested that quinoline-based compounds can be integrated into organic photovoltaic cells due to their electron-accepting properties. These materials demonstrate potential in enhancing the efficiency of solar cells through improved charge transport mechanisms .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published by MDPI, a series of quinoline derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against breast and lung cancer cell lines .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial properties of several quinolines highlighted the effectiveness of those containing halogen substituents. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Structural Features

The compound belongs to the dihydroquinoline carboxamide class. Key structural analogs include:

Key Observations :

Physicochemical Properties

NMR data from analogs provide insights into structural influences:

Key Observations :

- The dichlorophenyl group likely induces deshielding in $^{1}\text{H NMR}$ (e.g., δ ~7.5–8.5 ppm for aromatic protons), as seen in quinazoline analogs .

- Methoxy groups typically resonate at δ ~3.8–4.0 ppm ($^{1}\text{H}$) and δ ~55–60 ppm ($^{13}\text{C}$), while trimethyl groups may appear at δ ~1.0–1.5 ppm ($^{1}\text{H}$) .

Key Observations :

Key Observations :

- Fluorinated analogs (e.g., dihydronaphthalenone derivative 2) show enhanced cytotoxicity (IC50 = 2.02 µM), suggesting that electron-withdrawing substituents improve anticancer activity .

- Dichlorophenyl carboxamides in agrochemicals () vs. pharmaceuticals () highlight scaffold-dependent bioactivity .

Biological Activity

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 364.26 g/mol. The presence of both methoxy and dichlorophenyl groups contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to cancer cell proliferation.

- Apoptosis Induction : Studies indicate that derivatives of quinoline compounds can induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Compounds similar in structure have shown promising antimicrobial activity against a range of pathogens.

Biological Activity Overview

Research findings suggest that this compound exhibits several biological activities:

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on HL-60 leukemia cells. Results indicated significant G2/M phase arrest and apoptosis induction. The mechanism involved the inhibition of tubulin polymerization, which is crucial for cancer cell division.

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

- Antioxidant Properties : The compound's antioxidant capacity was tested using DPPH radical scavenging assays, showing a significant reduction in radical concentration, indicating its potential as a protective agent against oxidative damage.

Q & A

Basic: What are the recommended synthetic routes for N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide?

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Condensation of substituted dihydroquinoline precursors with 3,4-dichlorophenyl isocyanate under inert conditions (e.g., nitrogen atmosphere). Catalysts like triethylamine or DMAP may enhance reactivity.

- Step 2: Methoxy and methyl group introduction via nucleophilic substitution or alkylation. For example, methyl iodide in DMF with K₂CO₃ as a base .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethyl acetate/petroleum ether) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy at C6, dichlorophenyl at N-position) .

- HRMS: Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- Chromatography:

- HPLC: Purity assessment using C18 columns (acetonitrile/water mobile phase) with UV detection at λ = 254 nm .

Basic: What safety protocols are advised for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Ventilation: Ensure local exhaust ventilation, especially during synthesis steps involving volatile reagents (e.g., methyl iodide) .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid environmental release .

Advanced: What experimental strategies can elucidate its potential biological activity?

Methodological Answer:

- In Vitro Assays:

- Anticancer: MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Antimicrobial: Broth microdilution to assess MIC against Gram-positive/negative bacteria .

- Molecular Docking: Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to predict binding modes .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace 3,4-dichlorophenyl with 4-fluorophenyl) to assess impact on activity.

- Pharmacophore Mapping: Identify critical moieties (e.g., dihydroquinoline core, carboxamide linkage) via comparative bioactivity studies .

Advanced: What solvent systems optimize solubility for in vivo studies?

Methodological Answer:

- Preliminary Screening: Test solubility in DMSO (stock solutions), followed by dilution in PBS or saline.

- Co-solvents: Use Cremophor EL or cyclodextrins for hydrophobic compounds. Monitor stability via HPLC over 24 hours .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies:

- pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample at 0, 24, 48 hrs; analyze degradation via LC/MS.

- Thermal Stability: Heat at 40°C/75% RH for 4 weeks; monitor decomposition products .

Advanced: What analytical methods resolve contradictions in reported bioactivity data?

Methodological Answer:

- Dose-Response Validation: Replicate assays with strict controls (e.g., vehicle, positive/negative controls).

- Meta-Analysis: Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers .

Advanced: How can molecular dynamics simulations clarify its mechanism of action?

Methodological Answer:

- Simulation Setup: Use GROMACS or AMBER to model ligand-protein interactions (e.g., 100 ns trajectories).

- Binding Free Energy: Calculate ΔG with MM/PBSA to quantify affinity for target receptors .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

Methodological Answer:

- Challenge: Low yields in column chromatography during purification.

- Solution: Optimize solvent systems (e.g., switch to flash chromatography) or replace with crystallization (e.g., using ethanol/water) .

- Process Chemistry: Transition from batch to flow reactors for safer handling of hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.